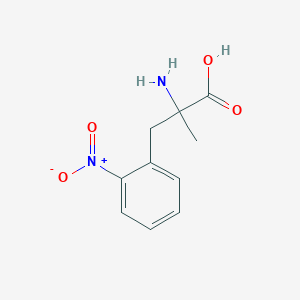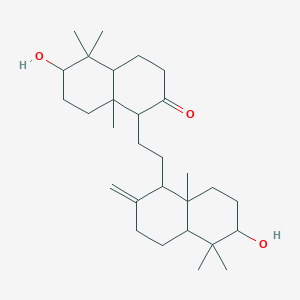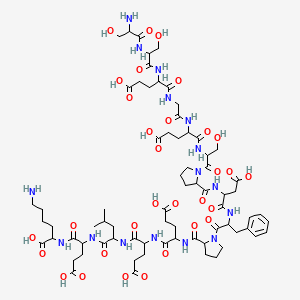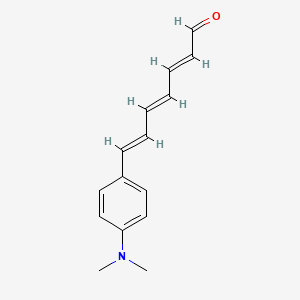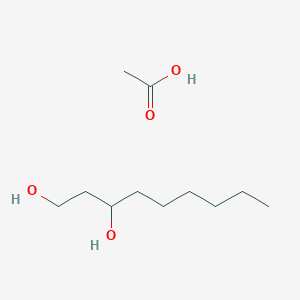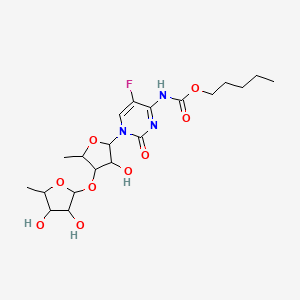
Capecitabine USP Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic pathways of capecitabine and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: Medically, it is used in the development and testing of new chemotherapeutic drugs. Its unique structure allows for the exploration of new drug delivery mechanisms and therapeutic targets .
Industry: In the pharmaceutical industry, this compound is used for quality control and assurance in the production of capecitabine and its derivatives .
Mécanisme D'action
The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Capecitabine: The parent compound, used widely in chemotherapy.
5-Fluorouracil (5-FU): The active metabolite of capecitabine.
Tegafur: Another prodrug of 5-FU used in cancer treatment.
Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .
Propriétés
Formule moléculaire |
C20H30FN3O9 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
Clé InChI |
VTELESLWOUWJLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
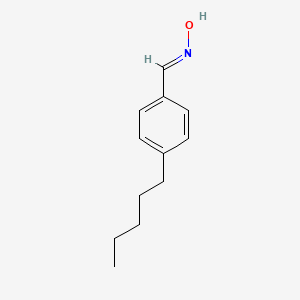
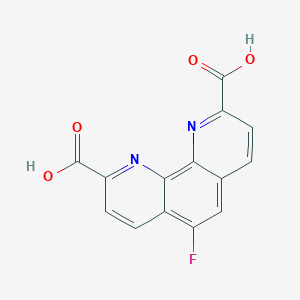
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
